1,4-dimethyl-1?-1,2,3-triazole-5-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry and Triazole Scaffold Significance
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the design of new molecules with diverse functionalities. Within this domain, the 1,2,3-triazole scaffold, a five-membered ring with three adjacent nitrogen atoms, holds a privileged position. nih.gov The stability of the triazole ring, coupled with its unique electronic properties, makes it a desirable component in the construction of complex molecular architectures. acs.org
The presence of the 1,4-dimethyl substitution pattern on the triazole ring of the title compound is significant. The methyl group at the 1-position and the 4-position influence the molecule's solubility, lipophilicity, and steric profile, which are critical parameters in molecular recognition and biological activity.
Importance of the 1,2,3-Triazole Moiety in Molecular Design
The 1,2,3-triazole moiety is a cornerstone in modern molecular design, largely due to its favorable characteristics and the advent of "click chemistry." nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, making derivatives of this scaffold readily accessible. beilstein-journals.org
The key attributes of the 1,2,3-triazole ring in molecular design include:
Bioisosterism: The 1,2,3-triazole ring is often considered a bioisostere of the amide bond. acs.org This means it can mimic the spatial arrangement and electronic properties of an amide group, a common linkage in biologically active molecules, while offering improved metabolic stability. acs.org It can also act as a bioisostere for other functional groups like esters and carboxylic acids. unimore.it
Pharmacophore: The triazole ring itself can act as a pharmacophore, actively participating in interactions with biological targets through hydrogen bonding, dipole-dipole interactions, and π-stacking. acs.org
Linker: Its linear geometry and chemical stability make the 1,4-disubstituted 1,2,3-triazole an excellent linker to connect different molecular fragments, a strategy often employed in the development of multi-target drugs and functional materials. nih.gov
The diverse biological activities associated with the 1,2,3-triazole core are extensive, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net
Research Trajectories for Carboxylic Acid Derivatives of Triazoles
The incorporation of a carboxylic acid group at the 5-position of the 1,2,3-triazole ring, as seen in 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, opens up numerous avenues for research and application. Carboxylic acids are prevalent in pharmaceuticals and natural products, often playing a crucial role in binding to biological targets.
Current research trajectories for triazole carboxylic acid derivatives include:
Drug Discovery: These compounds are actively being investigated as precursors and key intermediates in the synthesis of novel therapeutic agents. google.com The evaluation of their antiproliferative activity is a significant area of focus. semanticscholar.org
Coordination Chemistry: The carboxylic acid group can act as a ligand, allowing for the formation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.
Materials Science: The unique combination of the stable triazole ring and the reactive carboxylic acid group makes these molecules interesting building blocks for the synthesis of novel polymers and functional materials.
Structure
3D Structure
Properties
CAS No. |
1483627-32-2 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3,5-dimethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)10)8(2)7-6-3/h1-2H3,(H,9,10) |
InChI Key |
PTWUWEQAYDDGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1,4 Dimethyl 1h 1,2,3 Triazole 5 Carboxylic Acid and Its Derivatives
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a versatile functional group that can undergo a wide array of chemical transformations. These reactions are fundamental to modifying the properties of the parent molecule and synthesizing a variety of derivatives.
1,4-Dimethyl-1H-1,2,3-triazole-5-carboxylic acid can be readily converted into its corresponding esters and amides through standard organic synthesis protocols. These reactions are crucial for creating derivatives with altered solubility, stability, and biological activity, as the 1,4-disubstituted 1,2,3-triazole motif is recognized as an excellent isostere for the trans-amide bond. nih.govnih.gov
Esterification: The conversion to esters can be achieved through several methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, for milder conditions, the carboxylic acid can be activated in situ. Reagents like triphenylphosphine (B44618) dibromide can facilitate one-pot esterification with little to no racemization for chiral substrates. unc.edu Another method involves the formation of an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol.
Amidation: The formation of amides from 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid is typically accomplished using peptide coupling agents. These reagents activate the carboxyl group to facilitate nucleophilic attack by an amine. Common coupling agents include 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HDMA). researchgate.netacs.org This process allows for the rapid and regioselective synthesis of a diverse range of amide derivatives under mild conditions. researchgate.net The 1,4-disubstituted 1,2,3-triazole core is stable and does not interfere with these standard coupling reactions. nih.govnih.gov
| Transformation | Reagents and Conditions | Product Type | Significance |
|---|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Increases lipophilicity, acts as a protecting group. |
| Esterification | 1. SOCl₂ or (COCl)₂; 2. Alcohol (R-OH), Base | Ester | High-yielding, suitable for sensitive alcohols. |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., HATU, DCC), Base (e.g., DIPEA) | Amide | Creates stable amide bonds, important for peptidomimetics. nih.gov |
| Amidation | 1. SOCl₂ or (COCl)₂; 2. Amine (R-NH₂), Base | Amide | Classic method for amide synthesis. |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a characteristic reaction of certain heteroaromatic carboxylic acids. For 1,2,3-triazole-4-carboxylic acids, this transformation can occur upon heating. mdpi.com It is plausible that 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid undergoes a similar thermal decarboxylation to yield 1,4-dimethyl-1H-1,2,3-triazole.
More advanced synthetic methods have utilized decarboxylation as a key step in forming triazole derivatives. Recent research has demonstrated a photocatalytic, three-component decarboxylative triazolation reaction that directly converts carboxylic acids, alkynes, and an azide (B81097) source into triazoles. nih.gov This approach bypasses the need for pre-functionalized organoazides by generating the necessary radical intermediate from the carboxylic acid itself under visible light irradiation in the presence of an acridine (B1665455) photocatalyst and a copper(I) salt. nih.govacs.org While this is a method for synthesis rather than a reaction of the isolated acid, it underscores the inherent reactivity of the carboxyl group toward radical decarboxylation pathways.
Reductions: The carboxylic acid group of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid can be reduced to a primary alcohol, yielding (1,4-dimethyl-1H-1,2,3-triazol-5-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The triazole ring is generally stable under these conditions. The resulting alcohol is a valuable synthetic intermediate for further functionalization, such as conversion to halides or aldehydes.
Oxidations: The carboxylic acid functional group is in a high oxidation state, making further oxidation difficult without cleaving C-C bonds under harsh conditions. The 1,2,3-triazole ring itself is a stable aromatic system and is generally resistant to oxidation and reduction. frontiersin.org Therefore, oxidative reactions targeting the carboxylic acid or the triazole ring of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid are not common pathways for derivatization.
Electrophilic and Nucleophilic Substitutions on the Triazole Ring
The aromatic 1,2,3-triazole ring can participate in substitution reactions, although its reactivity is influenced by the presence of three nitrogen atoms and the existing substituents. The C-5 position, a common site for functionalization in 1,4-disubstituted triazoles, is already occupied by the carboxylic acid group in the target molecule. rsc.org
With the C-4 and C-5 positions substituted, any further substitution reactions on the triazole ring of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid would primarily target the ring nitrogen atoms.
Electrophilic Attack: The lone pairs of electrons on the N-2 and N-3 atoms make them nucleophilic and susceptible to attack by electrophiles, such as alkylating agents. youtube.com This reaction would lead to the formation of a quaternary triazolium salt. The N-1 position is already substituted with a methyl group and is therefore not available for this type of reaction.
Nucleophilic Substitution: Direct nucleophilic substitution on the triazole ring is generally difficult due to the electron-rich nature of the heterocycle. However, such reactions can be facilitated if the ring is activated. For example, the formation of a triazole N-oxide can activate the C-5 position towards both electrophilic and nucleophilic attack. rsc.org In the case of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, a nucleophilic substitution would likely require converting the carboxylic acid into a good leaving group, although this can be challenging and may lead to competing reactions.
The reactivity of the triazole ring is modulated by the electronic properties of its substituents. nih.govnih.gov The nature of these groups dictates the electron density of the ring and its susceptibility to attack.
Methyl Groups (at N-1 and C-4): The two methyl groups are electron-donating through an inductive effect. They increase the electron density of the triazole ring, thereby enhancing the nucleophilicity of the N-2 and N-3 atoms and making them more reactive towards electrophiles.
Carboxylic Acid Group (at C-5): The carboxylic acid group is strongly electron-withdrawing. This effect deactivates the triazole ring towards electrophilic attack by reducing its electron density. Conversely, it could potentially stabilize anionic intermediates, which might play a role in certain base-catalyzed reactions or nucleophilic attack on an activated ring.
| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |
|---|---|---|---|
| Methyl | N-1 | Electron-donating (inductive) | Increases ring electron density; Activates towards electrophilic attack on other N atoms. |
| Methyl | C-4 | Electron-donating (inductive) | Increases ring electron density; Activates towards electrophilic attack on N atoms. |
| Carboxylic Acid | C-5 | Electron-withdrawing (inductive and resonance) | Decreases ring electron density; Deactivates towards electrophilic attack. |
Metal-Catalyzed Cross-Coupling Reactions Involving the Triazole Moiety
The C-H bonds of the 1,2,3-triazole ring are amenable to functionalization through metal-catalyzed cross-coupling reactions. These methods provide a direct and efficient means to introduce new substituents, thereby expanding the chemical space accessible from simple triazole precursors. For derivatives of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, the primary sites for such functionalization are the C-5 position (if the carboxylic acid is replaced or modified) and potentially the methyl groups, although the latter is less common.
Direct C-H functionalization is a powerful tool for the atom-economical synthesis of complex molecules. In the context of 1,4-disubstituted 1,2,3-triazoles, palladium-catalyzed direct arylation of the C-5 position is a well-established transformation. bohrium.comnih.govacs.orgrsc.orgnih.gov This approach allows for the formation of 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity. acs.org
For a compound like 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, the carboxylic acid group would first need to be removed or transformed, as the C-5 position is already substituted. However, if we consider a derivative such as 1,4-dimethyl-1H-1,2,3-triazole, the C-5 C-H bond is a prime candidate for direct functionalization. The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate, in combination with a ligand and a base. nih.gov A variety of aryl halides can be used as coupling partners. rsc.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 120 | Moderate to Good | bohrium.comnih.gov |
| Pd(OAc)₂ | (o-tolyl)₃P | Cs₂CO₃ | DMF | 100 | 66-84 | rsc.org |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 80 | 78-94 | rsc.org |
Table 1: Typical Conditions for Palladium-Catalyzed C-5 Arylation of 1,4-Disubstituted 1,2,3-Triazoles
The reaction conditions can be tailored based on the specific substrates. For instance, bulkier phosphine (B1218219) ligands have been shown to be more effective in some cases. rsc.org The choice of solvent and base also plays a crucial role in the reaction's efficiency.
An alternative to direct C-H functionalization is the use of pre-functionalized halogenated triazole derivatives. The synthesis of 5-halo-1,4-disubstituted-1,2,3-triazoles can be achieved through various methods, including direct halogenation of the triazole ring. rsc.org These halogenated intermediates are versatile substrates for a range of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
For instance, a 5-bromo-1,4-dimethyl-1H-1,2,3-triazole derivative could be subjected to Suzuki-Miyaura coupling with an arylboronic acid to introduce an aryl group at the C-5 position. researchgate.netuzh.ch Similarly, Heck coupling with an alkene would install a vinyl group, researchgate.net and Sonogashira coupling with a terminal alkyne would yield an alkynyl-substituted triazole. nih.govwikipedia.orgrsc.orglibretexts.org
| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Reference |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(dppf)Cl₂) | Arylboronic acid | 5-Aryl-1,2,3-triazole | researchgate.netuzh.ch |
| Heck | Pd catalyst (e.g., Pd(OAc)₂) | Alkene | 5-Alkenyl-1,2,3-triazole | researchgate.netorganic-chemistry.orgwikipedia.org |
| Sonogashira | Pd catalyst and Cu(I) cocatalyst | Terminal alkyne | 5-Alkynyl-1,2,3-triazole | nih.govwikipedia.orgrsc.orglibretexts.org |
Table 2: Cross-Coupling Reactions of 5-Halo-1,2,3-Triazole Derivatives
These reactions significantly enhance the synthetic utility of the 1,2,3-triazole scaffold, allowing for the introduction of a wide array of functional groups.
Mechanistic Elucidation of Reaction Pathways
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations. For the metal-catalyzed functionalization of 1,2,3-triazoles, both experimental and computational studies have provided valuable insights.
The mechanism of palladium-catalyzed direct C-H arylation of 1,2,3-triazoles is generally believed to proceed through a concerted metalation-deprotonation (CMD) pathway. rsc.org In this mechanism, the C-H bond cleavage is facilitated by the palladium catalyst in concert with a base.
A plausible catalytic cycle involves the following key steps:
Coordination of the palladium catalyst to the triazole ring. Theoretical studies suggest that the basic nitrogen atoms of the 1,2,3-triazole coordinate preferentially with the palladium center. bohrium.comresearchgate.net
C-H bond activation via a concerted metalation-deprotonation event to form a palladacyclic intermediate. rsc.org
Oxidative addition of the aryl halide to the palladium center.
Reductive elimination to form the C-C bond and regenerate the active palladium catalyst. rsc.org
While direct observation of these intermediates is challenging, their existence is supported by computational studies and experimental observations, such as the effect of ligand and base on the reaction outcome. bohrium.comresearchgate.net
Kinetic studies can provide valuable information about the rate-determining step of a catalytic cycle. In the context of the palladium-catalyzed C-H arylation of 1,4-disubstituted 1,2,3-triazoles, kinetic isotope effect (KIE) studies have been conducted. One study on the arylation of a 1,4-disubstituted triazole found no significant kinetic isotope effect (kH/kD ≈ 1.0). nih.govacs.org This suggests that the C-H bond cleavage is not the rate-determining step of the reaction under those specific conditions. nih.gov Instead, other steps in the catalytic cycle, such as oxidative addition or reductive elimination, could be rate-limiting.
Further computational studies have indicated that for certain triazole derivatives, the transition state of the cycloaddition step is the rate-determining step in their formation. mdpi.com For C-H activation, a concerted proton transfer from a carbon to a ligand on the metal has been shown to have a low activation energy, supporting the CMD mechanism. bohrium.comresearchgate.net The specific rate-determining step can, however, vary depending on the exact substrates, catalyst system, and reaction conditions employed.
Advanced Spectroscopic and Structural Characterization Techniques for 1,4 Dimethyl 1h 1,2,3 Triazole 5 Carboxylic Acid Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments, often supported by theoretical calculations, allows for the complete assignment of all proton and carbon signals.
The ¹H NMR spectrum provides initial evidence for the presence of the key functional groups. The two methyl groups, one attached to the N1 nitrogen of the triazole ring and the other to the C4 carbon, appear as distinct singlets. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, which is sensitive to solvent and concentration.
The ¹³C NMR spectrum complements the proton data by identifying all carbon environments within the molecule. This includes the two methyl carbons, the two quaternary carbons of the triazole ring (C4 and C5), and the carbonyl carbon of the carboxylic acid group, which resonates at a characteristic downfield position.
Table 1: Typical Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for 1,4-Dimethyl-1H-1,2,3-triazole-5-carboxylic Acid Analogs
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 3.9 - 4.2 | 35 - 38 |
| C-CH₃ | 2.5 - 2.8 | 9 - 12 |
| C4 (triazole) | - | 145 - 148 |
| C5 (triazole) | - | 138 - 142 |
| COOH | 12.0 - 14.0 (broad) | 160 - 165 |
Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.
While 1D NMR suggests the presence of functional groups, 2D NMR experiments are crucial for confirming the precise connectivity of the molecular skeleton. youtube.comgithub.iosdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). sdsu.edu For the parent compound 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, no cross-peaks would be expected in a COSY spectrum as the methyl protons are isolated spin systems. However, in derivatives with larger alkyl chains, COSY is essential for mapping out the proton network.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). github.io It would show a clear cross-peak between the ¹H signal of the N-methyl group and its corresponding ¹³C signal, and another cross-peak correlating the C-methyl protons with their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating the core structure of this compound, as it shows correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). sdsu.edu Key HMBC correlations that would confirm the structure include:
A correlation from the N-CH₃ protons to the C5 carbon of the triazole ring.
A correlation from the N-CH₃ protons to the C4 carbon of the triazole ring.
Correlations from the C-CH₃ protons to both the C4 and C5 carbons of the triazole ring.
A correlation from the C-CH₃ protons to the carboxylic acid carbonyl carbon (COOH).
To further validate experimental findings, theoretical calculations of NMR chemical shifts are often performed. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with Density Functional Theory (DFT) (e.g., at the B3LYP/6-311+G(2d,p) level), has become a standard and reliable approach for predicting NMR parameters. mdpi.commdpi.combenthamopen.comum.es
In this methodology, the geometry of the molecule is first optimized to find its lowest energy conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated using the GIAO method. mdpi.com These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com A strong correlation between the calculated and experimental chemical shifts provides powerful confirmation of the proposed molecular structure, helping to distinguish between potential isomers. benthamopen.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns.
For 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid (C₅H₇N₃O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), confirming its elemental formula.
Under tandem mass spectrometry (MS/MS) conditions, the molecular ion is fragmented through collision-induced dissociation (CID) to produce characteristic product ions. The fragmentation pathways are highly dependent on the structure of the parent molecule. rsc.org For 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, fragmentation would likely proceed through several key pathways:
Decarboxylation: A primary and often dominant fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da), leading to a prominent fragment ion. youtube.com
Loss of N₂: A characteristic fragmentation of the 1,2,3-triazole ring is the elimination of a molecule of nitrogen (N₂, 28 Da). rsc.org
Cleavage of Methyl Groups: Loss of a methyl radical (•CH₃, 15 Da) from either the N1 or C4 position can also be observed.
These fragmentation patterns provide a "fingerprint" that helps to confirm the presence of the carboxylic acid and triazole moieties and their substitution pattern.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. This technique would confirm the planarity of the 1,2,3-triazole ring and the geometry of the methyl and carboxylic acid substituents.
Table 2: Representative Crystallographic Data for a 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Analog
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.785 |
| b (Å) | 7.421 |
| c (Å) | 10.223 |
| β (°) | 108.45 |
| V (ų) | 990.2 |
| Z | 4 |
Data from a closely related structure (5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) for illustrative purposes. researchgate.net
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack in the crystal lattice, which is governed by intermolecular interactions. nih.govnih.gov For 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, hydrogen bonding is the dominant force directing the supramolecular assembly.
The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). A highly prevalent and stable motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.netuchile.cl This interaction can be described using the graph-set notation R²₂(8). researchgate.net
In addition to this primary interaction, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, potentially interacting with weaker C-H donors from neighboring methyl groups or other parts of adjacent molecules (C-H···N interactions). These collective weak and strong hydrogen bonds build a robust three-dimensional network that stabilizes the crystal structure. nih.gov
Co-crystallization Studies and Polymorphism
Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials without altering their chemical structure. By forming multi-component crystals with a neutral guest molecule, or "coformer," it is possible to enhance properties such as solubility, stability, and bioavailability. For derivatives of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, the presence of both a carboxylic acid group and the triazole ring offers multiple sites for non-covalent interactions, making them excellent candidates for co-crystallization studies.
The carboxylic acid moiety can form robust hydrogen bonds, such as the common carboxylic acid dimer synthon or heterodimers with other functional groups like amides or pyridines. The nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors. These interactions, along with potential π-π stacking of the triazole rings, provide a versatile platform for the design of novel co-crystals with tailored properties.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is another critical aspect of solid-state characterization. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid are not extensively reported in the literature, the potential for conformational polymorphism in flexible derivatives is a key area of investigation for analogous triazole compounds. The identification and characterization of different polymorphic forms are essential for regulatory purposes and for ensuring consistent performance of the final product.
Table 1: Potential Co-formers for 1,4-Dimethyl-1H-1,2,3-triazole-5-carboxylic Acid and Their Intermolecular Interactions
| Co-former Class | Example Co-former | Potential Intermolecular Interactions |
| Carboxylic Acids | Succinic Acid | Carboxylic acid - carboxylic acid homodimers; Carboxylic acid - triazole hydrogen bonds |
| Amides | Nicotinamide | Carboxylic acid - amide heterodimers; N-H...N (triazole) hydrogen bonds |
| Pyridines | Isonicotinamide | Carboxylic acid - pyridine (B92270) hydrogen bonds; π-π stacking interactions |
| Alcohols | Mannitol | Carboxylic acid - alcohol hydrogen bonds |
This table presents hypothetical co-formers based on common crystal engineering strategies for molecules containing carboxylic acid and triazole functionalities.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for the identification of functional groups and for monitoring the progress of chemical reactions involving 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid and its derivatives. Each vibrational mode of a molecule corresponds to a specific energy, which can be observed as a peak in the FT-IR or Raman spectrum.
Functional Group Analysis:
The FT-IR and Raman spectra of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid are characterized by several key vibrational bands that confirm its molecular structure. The carboxylic acid group gives rise to a broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a sharp, intense C=O (carbonyl) stretching band around 1700-1750 cm⁻¹. The triazole ring exhibits characteristic vibrations, including C=N and N=N stretching modes, which are often observed in the 1400-1650 cm⁻¹ region. The methyl groups attached to the nitrogen and carbon atoms of the triazole ring will show C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations at lower wavenumbers.
Reaction Monitoring:
FT-IR and Raman spectroscopy are invaluable tools for in-situ reaction monitoring. For instance, during the synthesis of an ester derivative of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of a new C-O stretching band of the ester can be tracked in real-time. Similarly, in co-crystallization processes, the formation of new hydrogen bonds can lead to shifts in the vibrational frequencies of the involved functional groups, providing evidence of co-crystal formation.
Table 2: Characteristic Vibrational Frequencies for 1,4-Dimethyl-1H-1,2,3-triazole-5-carboxylic Acid
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (FT-IR) | Typical Wavenumber Range (cm⁻¹) (Raman) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak or not observed |
| Carboxylic Acid | C=O stretch | 1700-1750 (strong) | 1700-1750 (medium) |
| Triazole Ring | C=N / N=N stretch | 1400-1650 (medium) | 1400-1650 (strong) |
| Methyl Groups | C-H stretch | 2850-3000 (medium) | 2850-3000 (strong) |
| Triazole Ring | Ring breathing/deformation | 900-1200 (fingerprint region) | 900-1200 (fingerprint region) |
The wavenumber ranges provided are typical for the specified functional groups and may vary slightly based on the specific molecular environment and physical state of the sample.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are relevant)
Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are specifically sensitive to the three-dimensional arrangement of atoms in chiral molecules. While 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid itself is not chiral, chiral derivatives can be readily synthesized, for example, by introducing a chiral substituent at one of the methyl groups or by forming an amide or ester with a chiral amine or alcohol. For such chiral derivatives, chiroptical spectroscopy is an indispensable tool for determining enantiomeric purity and assigning the absolute configuration.
Enantiomeric Purity:
Enantiomers, being non-superimposable mirror images, have identical physical properties in a non-chiral environment. However, they interact differently with circularly polarized light. A CD spectrometer measures the differential absorption of left- and right-circularly polarized light. A pure enantiomer will exhibit a characteristic CD spectrum, while its mirror image will show a spectrum of equal magnitude but opposite sign. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee), making it a highly accurate method for quantifying the enantiomeric purity of a sample.
Absolute Configuration:
The determination of the absolute configuration (the actual spatial arrangement of atoms) of a chiral molecule is a more complex task. It often involves a combination of experimental CD or ORD measurements and quantum chemical calculations. By comparing the experimentally measured spectrum with the theoretically calculated spectra for both possible enantiomers (R and S configurations), the absolute configuration of the synthesized compound can be confidently assigned. This is particularly valuable in the development of chiral drugs and materials where the biological activity or material properties are often stereospecific.
The synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives has been successfully achieved using starting materials from the chiral pool, such as amino acids. nih.gov This opens up the possibility of creating a wide range of chiral derivatives of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, for which chiroptical spectroscopy would be a critical characterization technique.
Table 3: Application of Chiroptical Techniques to Chiral Derivatives of 1,4-Dimethyl-1H-1,2,3-triazole-5-carboxylic Acid
| Technique | Principle | Information Obtained | Relevance to Chiral Derivatives |
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light. | Enantiomeric excess (ee), conformational information, assignment of absolute configuration (with theoretical calculations). | Quantitative determination of the purity of a single enantiomer. Crucial for stereospecific synthesis and applications. |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of the plane of polarized light. | Confirmation of chirality, assignment of absolute configuration (often in conjunction with CD). | Provides complementary information to CD and can be used to confirm the stereochemical integrity of the molecule. |
Computational and Theoretical Studies on 1,4 Dimethyl 1h 1,2,3 Triazole 5 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govyoutube.comyoutube.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, the HOMO is expected to be localized over the electron-rich triazole ring and the oxygen atoms of the carboxylic acid group. The LUMO would likely be distributed over the π-system of the triazole ring and the carbonyl group. While specific energy values for this compound are not published, studies on similar triazole derivatives provide comparative data. For instance, DFT calculations on other functionalized triazoles have determined HOMO-LUMO gaps that are used to evaluate and compare the reactivity of different derivatives. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for Related Triazole Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Triazole Derivative 5a researchgate.net | N/A | N/A | N/A |
| Triazole Derivative 5c researchgate.net | N/A | N/A | N/A |
Note: The data in this table is for illustrative purposes and represents findings for different triazole derivatives, not 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the triazole ring, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net The hydrogen atom of the carboxylic acid would represent a region of high positive potential, marking it as the primary acidic site.
Density Functional Theory (DFT) for Reaction Mechanism Predictions and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for the mapping of a reaction's energy landscape. This helps in understanding the feasibility of a proposed mechanism and the kinetics of the reaction. Studies on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles have utilized DFT to investigate reaction mechanisms and transition states. beilstein-journals.org
A critical aspect of studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can locate the geometry and energy of the TS. To confirm that a located TS correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path from the transition state downhill to both the reactant and product, verifying the proposed transformation. This methodology has been applied to understand the regioselectivity of cycloaddition reactions that form triazole rings. uq.edu.aunih.gov
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on the molecule's electronic structure, geometry, and stability. ekb.eg For a molecule with a carboxylic acid group like 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, the solvent polarity is expected to have a substantial impact on its conformational preferences and the acidity of the carboxylic proton. Studies on other triazole compounds have shown that solvent effects can alter tautomeric equilibria and reaction energy barriers. ekb.egnih.gov
Conformational Analysis and Tautomerism Studies
Understanding the three-dimensional structure and potential isomeric forms of a molecule is crucial for predicting its biological activity and chemical behavior.
Conformational analysis of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid would involve studying the rotation around the single bond connecting the carboxylic acid group to the triazole ring. Different rotational isomers (conformers) may have different stabilities, which can be calculated using quantum chemical methods. Studies on similar substituted triazoles have systematically scanned the conformational space to identify the most stable geometries. nih.govnih.gov
Tautomerism is the interconversion of structural isomers, usually by the migration of a proton. chemeurope.com The 1,2,3-triazole ring itself can exhibit annular tautomerism where a proton can reside on different nitrogen atoms. researchgate.net Additionally, molecules containing both a carbonyl and a hydroxyl group can exhibit keto-enol tautomerism. In the case of ortho-formyl aromatic carboxylic acids, a related phenomenon known as ring-chain tautomerism can occur, where an equilibrium exists between the open-chain carboxylic acid and a cyclic hemiacetal form. mdpi.commdpi.com While the subject molecule lacks the ortho-formyl group, computational studies would be the ideal method to investigate the relative stabilities of any potential tautomers of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid. nih.govnih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics simulations model the movement of atoms and molecules over time, providing a detailed picture of their behavior in a simulated environment, such as in a solvent. For a molecule like 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, MD simulations can elucidate its behavior in aqueous and organic solvents, revealing how it interacts with its surroundings and with other solute molecules.
Solution-Phase Behavior:
In solution, the behavior of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid will be largely dictated by the interplay between its functional groups—the carboxylic acid, the triazole ring, and the methyl groups—and the solvent molecules. In polar protic solvents like water, the carboxylic acid group is expected to be a primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via the carbonyl and hydroxyl oxygens). The nitrogen atoms of the triazole ring also present as potential hydrogen bond acceptors.
Computational studies on similar heterocyclic carboxylic acids have shown that the extent of intramolecular versus intermolecular hydrogen bonding can significantly influence the conformation and aggregation state of the molecules in solution. nih.gov For 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, an intramolecular hydrogen bond between the carboxylic acid proton and a nitrogen atom of the triazole ring is conceivable, which would affect its acidity and conformational flexibility.
MD simulations can map the solvation shell around the molecule, identifying the number and orientation of solvent molecules that directly interact with the solute. The hydrophobic methyl groups are likely to be surrounded by a structured cage of water molecules in an aqueous environment, influencing the molecule's solubility.
Intermolecular Interactions:
The 1,2,3-triazole ring itself is known to participate in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. rsc.orgnih.gov The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms are effective acceptors. rsc.org
In the solid state, and likely in concentrated solutions, 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid is expected to form dimers through hydrogen bonding between the carboxylic acid groups, a common motif for carboxylic acids. mdpi.com MD simulations can predict the stability and dynamics of such dimers in solution.
Computational studies on related 1,2,4-triazole (B32235) derivatives have used MD simulations to calculate interaction energies between molecules in solution. nih.gov These studies have highlighted the importance of intermolecular hydrogen bonds in stabilizing molecular assemblies. nih.gov Similar interactions would be expected for 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid.
The following table summarizes the types of intermolecular interactions that can be anticipated for 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid based on studies of analogous compounds.
| Interaction Type | Participating Groups on 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid | Potential Interacting Partners | Significance |
|---|---|---|---|
| Hydrogen Bonding (Donor) | Carboxylic acid (-COOH) | Solvent (e.g., water), other solute molecules (N atoms, C=O group) | Governs solubility, dimerization, and crystal packing. |
| Hydrogen Bonding (Acceptor) | Carboxylic acid (C=O, -OH), Triazole nitrogen atoms | Solvent (e.g., water), other solute molecules (-COOH) | Contributes to solvation and formation of molecular aggregates. |
| Dipole-Dipole Interactions | Triazole ring, Carboxylic acid group | Polar solvent molecules, other solute molecules | Influences molecular orientation and bulk properties. |
| Hydrophobic Interactions | Methyl groups (-CH3) | Non-polar solvents, hydrophobic regions of other molecules | Affects solubility in different media and can drive self-assembly. |
Research on the vasorelaxant activity of certain 1,2,3-triazole hybrids has utilized Hirshfeld surface analysis, a computational tool, to quantify intermolecular interactions in the crystalline state. nih.gov Such analyses often reveal the dominance of H···H, O···H, and C···H contacts in the crystal packing. nih.gov While not a dynamic simulation, this provides complementary information on the preferred intermolecular contacts.
The following table provides hypothetical, yet representative, data that could be obtained from MD simulations for the interaction energies of a related triazole derivative in an acidic medium, illustrating the type of quantitative data these studies can provide.
| Molecular System | Total Energy in Vacuum (kcal/mol) | Total Energy in Acid Solution (kcal/mol) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Example Triazole Derivative 1 | -150.5 | -175.2 | -24.7 |
| Example Triazole Derivative 2 | -145.8 | -168.9 | -23.1 |
Note: The data in this table is illustrative and based on findings for 1,2,4-triazole derivatives, not 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid. nih.gov
Mechanistic Investigations of Biological Interactions of 1,4 Dimethyl 1h 1,2,3 Triazole 5 Carboxylic Acid Derivatives
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, influences its biological activity. These studies involve systematic modifications of the molecule's core structure and its substituents to identify key features responsible for its pharmacological effects.
The 1,2,3-triazole ring is a key pharmacophore that is bioisosteric to an amide bond, offering advantages in terms of metabolic stability. dntb.gov.ua The biological activity of derivatives of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid is significantly influenced by the nature of the substituents on the triazole core.
Research on related 1,2,3-triazole derivatives has shown that modifications at various positions of the triazole ring can dramatically alter their biological profiles. For instance, in a series of 1,2,3-triazole-uracil hybrids designed as potential anti-tumor agents, the substituents appended to the triazole ring played a crucial role in their binding affinity to the VEGFR-2 active site. nih.gov Specifically, the presence of different functional groups on the phenyl ring attached to the triazole influenced the hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.gov
In the context of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, the methyl groups at the 1- and 4-positions are relatively simple substituents. SAR studies on analogous compounds suggest that varying these alkyl groups could modulate activity. For example, increasing the chain length or introducing branching could impact the compound's lipophilicity and steric interactions with its biological target. The introduction of aromatic or heteroaromatic rings in place of the methyl groups would be expected to introduce potential for π-π stacking or additional hydrogen bonding interactions, which could enhance binding affinity. nih.gov
A study on 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids, which are structurally related to the compound of interest, revealed that the nature of the aryl substituent significantly impacts their anticancer activity. nih.gov This highlights the importance of the substituent at the N1 position of the triazole ring in determining the biological outcome.
The carboxylic acid group at the 5-position of the 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid is a critical functional group for biological activity. This moiety is ionizable at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological targets such as enzymes and receptors.
In a study of 1,2,3-triazole-based carboxylic acids as carbonic anhydrase inhibitors, the carboxylic acid derivatives displayed significant inhibitory activity, in contrast to their ester counterparts. nih.gov This suggests that the negatively charged carboxylate is essential for binding to the zinc ion in the active site of the enzyme. Specifically, a 4-fluorophenyl appended carboxylic acid derivative of a 1,2,3-triazole was identified as a potent inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov
The carboxylic acid moiety can act as a key anchoring point, orienting the rest of the molecule within the binding pocket of a protein. Its ability to form strong, directed interactions is often a determining factor for the compound's potency and selectivity. For example, in a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives investigated as COX-2 inhibitors, the carboxylic acid group was found to be a crucial component of the pharmacophore model, likely involved in key interactions with the enzyme's active site. researchgate.net
Table 1: Impact of Functional Groups on Biological Activity of Triazole Derivatives
| Compound/Derivative Class | Key Functional Group | Observed Biological Effect | Reference |
| 1,2,3-Triazole-uracil hybrids | Substituted benzyl (B1604629) on triazole | Modulation of VEGFR-2 binding affinity | nih.gov |
| 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids | Aryl group at N1 | Influences anticancer activity | nih.gov |
| 1,2,3-Triazole-based carboxylic acids | Carboxylic acid | Potent inhibition of carbonic anhydrase isoforms | nih.gov |
| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acids | Carboxylic acid | Essential for COX-2 inhibition | researchgate.net |
Identification of Biological Targets and Binding Modes
Identifying the specific molecular targets of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid derivatives is a critical step in elucidating their mechanism of action. Techniques such as ligand-protein interaction profiling and computational modeling are invaluable in this process.
Ligand-protein interaction profiling aims to map the specific interactions between a small molecule and its protein target. For derivatives of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, this could involve screening against a panel of enzymes or receptors to identify potential targets.
Based on studies of structurally similar compounds, potential targets for these derivatives could include enzymes such as carbonic anhydrases, cyclooxygenases, and various kinases. nih.govresearchgate.net For example, the investigation of 1,2,3-triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors revealed that the carboxylic acid derivatives were potent inhibitors of several human carbonic anhydrase isoforms. nih.gov The binding of these inhibitors to the enzyme's active site is often characterized by the coordination of the carboxylate group to the catalytic zinc ion and hydrogen bonding with nearby amino acid residues.
In another example, a series of 1,2,4-triazole (B32235) derivatives were synthesized and evaluated as inhibitors of the Rho6 protein, a target in hepatic cancer. nih.gov The study identified key interactions within the active site that contributed to the inhibitory activity.
Computational methods like molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding modes of small molecules with their biological targets. These techniques can predict the preferred orientation of a ligand within a protein's binding site and analyze the stability of the ligand-protein complex over time.
Molecular docking studies on various triazole derivatives have consistently highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to target proteins. nih.govijper.orgias.ac.in For instance, in a study of new heterocycles linked to a thiazole (B1198619) conjugate, docking studies against the Rho6 protein revealed good docking scores and acceptable binding interactions for the synthesized compounds. nih.gov
For 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, a hypothetical docking study would likely show the carboxylic acid group forming a salt bridge or hydrogen bonds with positively charged or polar residues in the active site of a target enzyme. The dimethyl-substituted triazole core would likely engage in van der Waals or hydrophobic interactions with nonpolar residues.
MD simulations can further refine the understanding of the binding process by simulating the dynamic nature of the ligand-protein interaction. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.
Table 2: Predicted Interactions from Molecular Docking Studies of Triazole Derivatives
| Triazole Derivative Class | Target Protein | Key Predicted Interactions | Reference |
| Thiazole-triazole conjugates | Rho6 | Good docking scores and binding interactions | nih.gov |
| 1,2,4-Triazole derivatives | 1AJ0, 1JIJ, 4ZA5 proteins | High binding energy for active compounds | ijper.org |
| Fused 1,2,3-triazole, imidazole, and thiazole | Gyrase B, Penicillin-binding protein 4 | Strong binding affinities | ias.ac.in |
| 1,2,3-Triazole-uracil ensembles | VEGFR-2 | Hydrogen bonding and π-alkyl interactions | nih.gov |
Mechanistic Pathways of Cellular Responses Elicited by Triazole Derivatives
The cellular responses elicited by triazole derivatives can be diverse, ranging from the inhibition of cell proliferation to the induction of apoptosis. For example, a study on selected 1,2,3-triazole-4-carboxylic acids, which are precursors to antitumor 1,2,3-triazole-4-carboxamides, evaluated their in vitro antiproliferative effects on a panel of 60 human tumor cell lines. semanticscholar.org These studies help to identify the cancer types that are most sensitive to these compounds and provide a basis for further mechanistic investigations.
In some cases, triazole derivatives have been shown to induce cell cycle arrest. For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated cell cycle arrest at the G0/G1 interphase in various cancer cell lines. nih.gov This suggests that these compounds may interfere with the cellular machinery that controls cell division.
Furthermore, the inhibition of specific enzymes by triazole derivatives can lead to well-defined cellular outcomes. For example, the inhibition of carbonic anhydrase IX by 1,2,3-triazole derivatives can disrupt the pH regulation in tumor cells, leading to an acidic intracellular environment and subsequent cell death. nih.gov
The broad spectrum of biological activities reported for triazole-containing compounds suggests that derivatives of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid could potentially modulate various cellular signaling pathways. dntb.gov.ua Further research is needed to fully elucidate the specific pathways affected by this particular class of compounds.
Interruption of Specific Biological Pathways
Research has shown that derivatives based on the 1,2,3-triazole scaffold can selectively interfere with critical biological pathways implicated in various diseases, particularly cancer.
One key area of investigation is the inhibition of kinase signaling pathways. For instance, certain 5-pyridinyl-1,2,4-triazole derivatives, which share a core heterocyclic structure, have been identified as potent inhibitors of Focal Adhesion Kinase (FAK). nih.gov FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a vital role in cell survival, proliferation, and migration. nih.gov Mechanistic studies revealed that these triazole derivatives suppress the autophosphorylation of FAK. nih.gov This inhibition leads to the downregulation of downstream pro-survival pathways, including PI3K/Akt, JNK, and STAT3, ultimately inducing apoptosis and cell cycle arrest in cancer cells. nih.gov
Another significant pathway targeted by triazole derivatives is hormone signaling. A range of 1,4-substituted-1,2,3-N-phenyltriazoles have been evaluated as non-steroidal antagonists of the androgen receptor (AR). nih.gov The motivation for these studies was to use the 1,2,3-triazole ring as a bioisostere for the N-phenyl amide group found in other antiandrogens. nih.gov By binding to the androgen receptor, these compounds can block the signaling cascade that promotes the growth of prostate cancer cells, demonstrating the potential of this scaffold to interrupt hormone-dependent cancer progression. nih.gov
Furthermore, 1,2,3-triazole derivatives have been shown to act as aromatase inhibitors. nih.gov Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for treating hormone-receptor-positive breast cancer. The ability of the triazole ring to coordinate with the heme iron in the enzyme's active site is a critical aspect of this inhibitory mechanism.
Molecular Mechanisms of Receptor Activation or Inhibition
The biological activity of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid derivatives is fundamentally determined by their molecular interactions with specific receptors and enzymes. Molecular docking and simulation studies have provided detailed insights into these binding mechanisms.
Enzyme Inhibition: In the case of enzyme inhibition, triazole derivatives can form various non-covalent interactions with the active site residues. For example, studies on triazolyl-substituted benzyloxyacetohydroxamic acids as inhibitors of the bacterial deacetylase LpxC, a target for antibiotics against Gram-negative bacteria, have elucidated key structure-activity relationships. nih.gov Docking simulations revealed how the triazole ring and its substituents fit within the enzyme's binding pocket, guiding the synthesis of more potent inhibitors. nih.gov Similarly, molecular docking of tetrahydroisoquinoline-triazole derivatives identified aldo–keto reductase 1C3 (AKR1C3) as a plausible target responsible for their anticancer activity. nih.gov
Pharmacophore modeling and docking studies have also been used to understand the selective inhibition of cyclooxygenase-2 (COX-2) by 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives. nih.gov These studies shed light on the binding features of the derivatives to COX-1 and COX-2, showing a clear preference for the latter, which is crucial for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov
Receptor Antagonism: For receptor antagonists, such as the previously mentioned androgen receptor antagonists, in silico studies have been crucial. nih.gov Docking these triazole compounds into the human androgen receptor ligand-binding domain (hARLBD) helps compare their predicted binding affinity with known antiandrogens. nih.gov These models have revealed novel polar interactions, for instance with the Q738 residue of the wild-type receptor, providing a molecular basis for their antagonistic activity and a starting point for further structural optimization. nih.gov
Rational Design and Optimization of New Triazole-Based Bioactive Scaffolds
The 1,2,3-triazole scaffold is considered a "privileged" structure in medicinal chemistry due to its synthetic accessibility via "click chemistry" and its favorable physicochemical properties. researchgate.netnih.gov This has spurred extensive efforts in the rational design and optimization of new bioactive compounds based on this core.
Computational Drug Design Approaches (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful computational tool that has been widely applied to facilitate the discovery of potent 1,2,3-triazole derivatives. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
In one study, QSAR models were successfully constructed for a series of thirty-two 1,2,3-triazole derivatives to predict their cytotoxic activities against four different cancer cell lines (HuCCA-1, HepG2, A549, and MOLT-3). nih.gov These models demonstrated acceptable predictive performance, allowing for the in silico screening of new, structurally modified compounds. nih.gov The analysis highlighted crucial molecular moieties and properties essential for potent anticancer activity, guiding the design of more effective agents. nih.gov
Similarly, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for 1,2,3-triazole-based acetylcholinesterase inhibitors for potential use in Alzheimer's disease. semanticscholar.org The contour maps generated from these analyses provide visual representations of where steric, electrostatic, and other fields can be modified to enhance binding affinity and inhibitory activity. semanticscholar.orgresearchgate.net Based on these findings, new derivatives can be designed with predicted high potency. semanticscholar.org
Table 1: Predictive Performance of QSAR Models for Cytotoxic Activity of 1,2,3-Triazole Derivatives
| Cancer Cell Line | R²cv (Cross-validated R²) | RMSEcv (Root Mean Square Error of Cross-validation) |
|---|---|---|
| HuCCA-1 | 0.8957 | 0.2562 |
| HepG2 | 0.7321 | 0.3651 |
| A549 | 0.5958 | 0.4211 |
Data sourced from a QSAR analysis of thirty-two 1,2,3-triazole derivatives. nih.gov
Fragment-Based Drug Discovery Strategies
Fragment-Based Drug Discovery (FBDD) is another effective strategy for identifying novel triazole-based bioactive compounds. FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent, lead-like molecules.
A successful application of this approach was demonstrated in the discovery of triazole inhibitors for the PDEδ-Ras protein-protein interaction. nih.gov Direct targeting of the Ras protein, a key driver in many cancers, has been historically challenging. nih.gov However, the discovery that Ras requires PDEδ for cellular localization provided a new therapeutic avenue. nih.gov
In this FBDD campaign, a library of fragments was screened, leading to the identification of initial triazole-based hits. nih.govresearchgate.net Guided by the crystal structures of these fragments bound to PDEδ, researchers were able to rapidly optimize the initial hits into highly potent inhibitors, achieving a more than 2000-fold improvement in binding activity. nih.gov This work highlights how the triazole scaffold can serve as a valuable starting point in FBDD for developing inhibitors of challenging targets like protein-protein interactions. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid |
| 5-pyridinyl-1,2,4-triazole |
| PI3K |
| Akt |
| JNK |
| STAT3 |
| 1,4-substituted-1,2,3-N-phenyltriazole |
| Tetrahydroisoquinoline-triazole |
| Aldo–keto reductase 1C3 |
| 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid |
Advanced Applications in Chemical Design and Methodologies Utilizing 1,4 Dimethyl 1h 1,2,3 Triazole 5 Carboxylic Acid
Role as a Ligand in Coordination Chemistry and Catalysis
The molecular architecture of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, featuring a triazole ring and a carboxylic acid group, makes it a promising candidate as a ligand in coordination chemistry. The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This dual functionality allows for the formation of stable and diverse coordination complexes.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by carefully selecting the metal and organic components. Triazole- and carboxylate-containing ligands are widely used in the synthesis of MOFs due to their strong coordinating abilities and the directional nature of their bonds.
In principle, 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid could serve as a valuable linker in the design of novel MOFs. The triazole ring can provide a rigid and stable core, while the carboxylate group can bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks. The methyl groups on the triazole ring could influence the steric environment around the coordination sites, potentially leading to unique framework topologies and pore structures. However, a comprehensive search of the current scientific literature does not yield specific examples of MOFs synthesized using 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid as a primary ligand.
Table 1: Potential Coordination Modes of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid in MOFs
| Coordination Site | Potential Binding Mode | Resulting Structural Motif |
| Carboxylate Group | Monodentate, Bidentate (chelating or bridging) | Formation of metal-carboxylate chains, layers, or clusters |
| Triazole Nitrogen Atoms | Monodentate, Bridging | Interlinking of metal-carboxylate units, increasing dimensionality |
Development of Homogeneous and Heterogeneous Catalysts
The coordination complexes formed between metal ions and ligands like 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid have potential applications in catalysis. In homogeneous catalysis, these complexes can be dissolved in the reaction medium to catalyze a wide range of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center.
For heterogeneous catalysis, these coordination complexes can be immobilized on a solid support, or the ligand itself can be incorporated into a solid material like a MOF. The resulting heterogeneous catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling. While the triazole moiety is known to be a component of catalytically active complexes, specific studies detailing the use of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid in either homogeneous or heterogeneous catalysis are not readily found in the current literature.
Integration into Polymer Science and Functional Materials Chemistry
The unique combination of a heterocyclic ring and a carboxylic acid functional group in 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid suggests its potential as a building block in polymer and materials chemistry.
Monomer for Polymer Synthesis
The carboxylic acid group of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid allows it to be used as a monomer in the synthesis of polyesters and polyamides through condensation polymerization with appropriate co-monomers (diols or diamines, respectively). The incorporation of the triazole ring into the polymer backbone could impart unique properties to the resulting material, such as enhanced thermal stability, specific solubility characteristics, and the ability to coordinate metal ions. There is, however, a lack of published research detailing the polymerization of this specific monomer and the characterization of the resulting polymers.
Building Block for Advanced Functional Materials
Beyond polymerization, 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid could be utilized as a building block for a variety of advanced functional materials. For instance, it could be grafted onto the surface of other materials to modify their surface properties, or it could be used to construct functional thin films or membranes. The triazole ring's ability to participate in hydrogen bonding and π-π stacking interactions, along with its coordination capabilities, could be exploited to create materials with tailored optical, electronic, or sensory properties. At present, specific examples of advanced functional materials derived from 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid are not documented in the scientific literature.
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-defined molecular assemblies. The structure of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid is well-suited for directing self-assembly processes.
The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the triazole ring can also participate in hydrogen bonding and π-π stacking interactions. These directional and specific interactions could be programmed to guide the self-assembly of the molecule into discrete supramolecular structures, such as dimers, rosettes, or extended one-, two-, or three-dimensional networks in the solid state. The resulting supramolecular architectures could find applications in areas such as crystal engineering, molecular recognition, and the development of "smart" materials. Despite this potential, detailed studies on the supramolecular chemistry and self-assembly behavior of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid are not currently available in the published literature.
Table 2: Potential Non-Covalent Interactions of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid in Supramolecular Assembly
| Interacting Groups | Type of Interaction | Potential Supramolecular Motif |
| Carboxylic Acid - Carboxylic Acid | Hydrogen Bonding | Dimer formation |
| Carboxylic Acid - Triazole Nitrogen | Hydrogen Bonding | Chain or sheet formation |
| Triazole Ring - Triazole Ring | π-π Stacking | Columnar or layered structures |
Design of Molecular Receptors and Sensors
Currently, there is a lack of specific published research detailing the use of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid in the design of molecular receptors and sensors. However, the 1,2,3-triazole moiety, in general, is a well-established component in the construction of such systems. The nitrogen-rich triazole ring can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for molecular recognition.
The general principles guiding the design of triazole-based receptors often involve leveraging the C-H bond on the triazole ring, which can act as a hydrogen bond donor, particularly when the triazole is part of a triazolium salt. nih.govbeilstein-journals.org Furthermore, the nitrogen atoms can act as coordination sites for metal ions. For a molecule like 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, the carboxylic acid group would be a primary site for forming strong interactions with target analytes.
Table 1: Potential Interaction Sites of 1,4-Dimethyl-1H-1,2,3-triazole-5-carboxylic Acid in Molecular Recognition
| Functional Group | Potential Interaction Type | Potential Target Analytes |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Interactions | Amines, Alcohols, Metal Cations, Anions |
| 1,2,3-Triazole Ring | Hydrogen Bond Acceptor (N2, N3), Dipole-Dipole | Hydrogen Bond Donors, Metal Cations |
While this table outlines the theoretical potential, experimental data for 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid is not available in the reviewed literature.
Construction of Self-Assembled Nanostructures
There are no specific studies found that describe the use of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid in the construction of self-assembled nanostructures. The self-assembly of molecules is governed by a delicate balance of intermolecular forces. Carboxylic acids are well-known to form predictable hydrogen-bonding patterns, often leading to dimers or larger aggregates.
In the broader context of triazole chemistry, more complex triazole-containing molecules have been designed to self-assemble into various nanostructures. The rigidity of the triazole ring can provide structural definition, while appended functional groups direct the assembly process. It is plausible that 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid could form simple crystalline structures or aggregates in solution, but detailed studies on the formation of specific, functional nanostructures are not present in the current body of scientific literature.
Use in Advanced Analytical Method Development
In-Situ Spectroscopic Analysis of Reactions and Transformations
For analogous compounds, spectroscopic methods are routinely used to characterize the products of reactions involving the 1,2,3-triazole core. For instance, the formation of 1,4-disubstituted 1,2,3-triazoles via click chemistry is often monitored by the appearance of a characteristic proton signal in the ¹H NMR spectrum. mdpi.com The synthesis of various 1H-1,2,3-triazole analogs has been confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and HRMS. nih.gov
Table 2: General Spectroscopic Data for 1,4-Disubstituted 1,2,3-Triazoles
| Spectroscopic Technique | Characteristic Signal |
|---|---|
| ¹H NMR | Singlet for the H5 proton of the triazole ring (typically δ 8.00–8.75 ppm) mdpi.com |
This data is for the general class of compounds and not specific to 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid.
Chromatographic Methodologies for Complex Mixture Analysis
There is no available literature detailing the use of 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid in the development of new chromatographic methodologies for the analysis of complex mixtures. The compound itself, being a small, polar molecule, would likely be amenable to analysis by techniques such as reversed-phase high-performance liquid chromatography (HPLC) or hydrophilic interaction liquid chromatography (HILIC). However, its application as a component of a stationary phase, a mobile phase additive, or a derivatizing agent for the analysis of other substances has not been reported.
Q & A
Q. What are the optimal synthetic routes for 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective triazole formation. For example, azide precursors (e.g., 4-azidomethyl pyrazoles) react with alkynes under catalytic conditions (e.g., CuSO₄/Na ascorbate in THF/H₂O) to form the triazole core . Alternatively, cyclization of hydrazine derivatives with carboxylic acid-containing intermediates in DMF at 50°C for 3 hours has been reported, followed by recrystallization from ethanol to isolate the product . Key variables include solvent polarity, temperature (50–80°C), and catalyst loading, with yields typically ranging from 60–85%.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., methyl groups at positions 1 and 4) and distinguish tautomers. The carboxylic acid proton appears as a broad singlet near δ 12–14 ppm in DMSO-d₆.
- FTIR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group, while triazole C-N stretches appear near 1450–1550 cm⁻¹ .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving ambiguities in regiochemistry, and validating hydrogen bonding networks .
Q. How can researchers purify 1,4-dimethyl-1H-1,2,3-triazole-5-carboxylic acid to analytical-grade standards?
Recrystallization from ethanol or DMF/acetic acid mixtures is effective for removing unreacted azides or alkyne precursors. For polar impurities, column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acidic mobile phase) is recommended .
Advanced Research Questions
Q. How can conflicting data on tautomerism in triazole-carboxylic acid derivatives be resolved?
Tautomeric equilibria (e.g., 1H vs. 2H triazole forms) can be studied via variable-temperature NMR or X-ray crystallography. For instance, low-temperature crystallography (using SHELXD) can "freeze" the dominant tautomer, while DFT calculations predict stability differences . Conflicting spectroscopic results may arise from solvent-dependent equilibria, necessitating controlled solvent systems (e.g., DMSO vs. CDCl₃) for reproducibility.
Q. What strategies address low solubility of this compound in biological assays?
- Derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance lipophilicity.
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to improve aqueous solubility without denaturing proteins .
- pH adjustment : Deprotonate the carboxylic acid (pH > 5) to form a more soluble carboxylate salt .
Q. How can researchers design experiments to study the compound’s reactivity in metal-catalyzed cross-coupling reactions?
Screen palladium or copper catalysts (e.g., Pd(PPh₃)₄, CuI) with aryl halides under varying conditions (e.g., microwave irradiation for accelerated kinetics). Monitor regioselectivity at the triazole’s N-2 vs. N-3 positions using LC-MS and compare outcomes to computational models (e.g., Fukui indices) .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?
Challenges include poor crystal quality due to flexibility or solvent inclusion. Solutions:
- Optimize crystallization via vapor diffusion (e.g., ether into DMF solution).
- Use high-resolution synchrotron data with SHELXL for refinement, especially for weak diffractors .
- Apply twin refinement protocols if crystals exhibit twinning .
Methodological Considerations
Q. How should researchers analyze contradictory bioactivity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, serum concentration).
- Impurity profiling : Characterize batches via HPLC-MS to rule out side products (e.g., unreacted azides) influencing activity .
- Dose-response curves : Compare EC₅₀ values across studies, accounting for solvent effects (e.g., DMSO cytotoxicity at high concentrations).
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2).
- MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes, highlighting key residues (e.g., hydrogen bonds with the carboxylic acid group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
